

Spectroscopic Data for Cyclopropyl-pyrimidin-2-yl-amine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclopropyl-pyrimidin-2-yl-amine**

Cat. No.: **B140677**

[Get Quote](#)

An extensive search for experimentally obtained spectroscopic data (NMR, MS, IR) for **Cyclopropyl-pyrimidin-2-yl-amine** has revealed a lack of publicly available, comprehensive datasets for this specific compound. While spectral information for related structures and the constituent moieties (cyclopropylamine and 2-aminopyrimidine) is accessible, a complete experimental characterization of the target molecule could not be located in the scientific literature or chemical databases.

This technical guide will, therefore, provide a summary of the expected spectroscopic characteristics of **Cyclopropyl-pyrimidin-2-yl-amine** based on the analysis of its structural components. Furthermore, a plausible synthetic route is proposed, along with the general experimental protocols that would be employed for its synthesis and subsequent spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Cyclopropyl-pyrimidin-2-yl-amine**. These predictions are based on established principles of NMR, MS, and IR spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3	Doublet	2H	H-4, H-6 (Pyrimidine ring)
~6.6	Triplet	1H	H-5 (Pyrimidine ring)
~2.8	Multiplet	1H	CH (Cyclopropyl ring)
~0.8	Multiplet	2H	CH ₂ (Cyclopropyl ring)
~0.5	Multiplet	2H	CH ₂ (Cyclopropyl ring)
Variable	Broad Singlet	1H	NH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~162	C-2 (Pyrimidine ring)
~158	C-4, C-6 (Pyrimidine ring)
~110	C-5 (Pyrimidine ring)
~30	CH (Cyclopropyl ring)
~7	CH ₂ (Cyclopropyl ring)

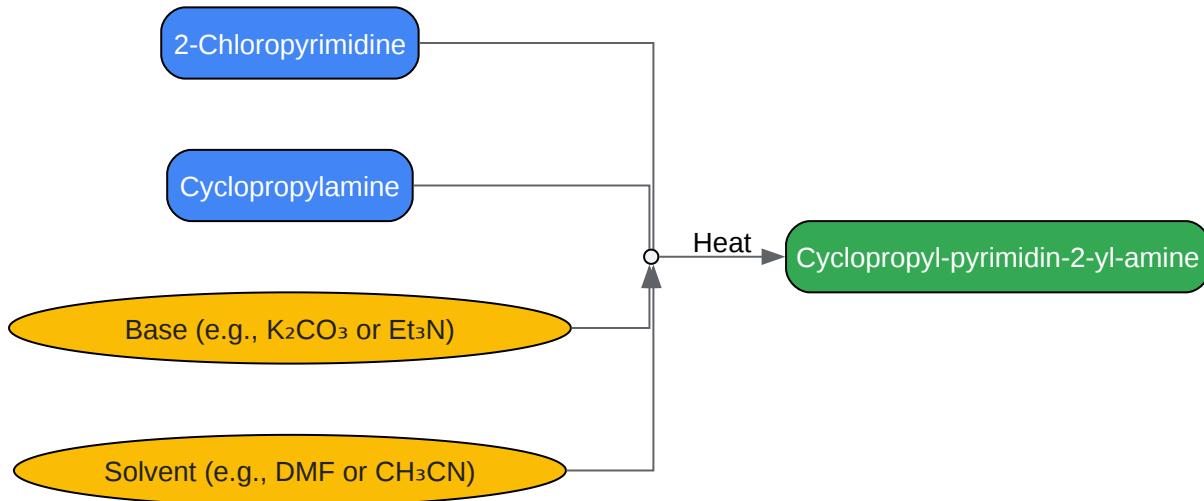
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Mass Spectrometry Data

m/z	Interpretation
~135	[M] ⁺ (Molecular Ion)
~107	[M - C ₂ H ₄] ⁺
~95	[M - C ₃ H ₄] ⁺
~80	[Pyrimidine] ⁺

Ionization Mode: Electron Ionization (EI).

Table 4: Predicted IR Spectroscopic Data


Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Sharp	N-H Stretch
~3100-3000	Medium	C-H Stretch (Aromatic & Cyclopropyl)
~1620	Strong	C=N Stretch (Pyrimidine ring)
~1570, ~1480	Strong	C=C Stretch (Pyrimidine ring)
~1250	Medium	C-N Stretch
~1020	Strong	Cyclopropyl ring breathing

Sample State: KBr pellet or thin film.

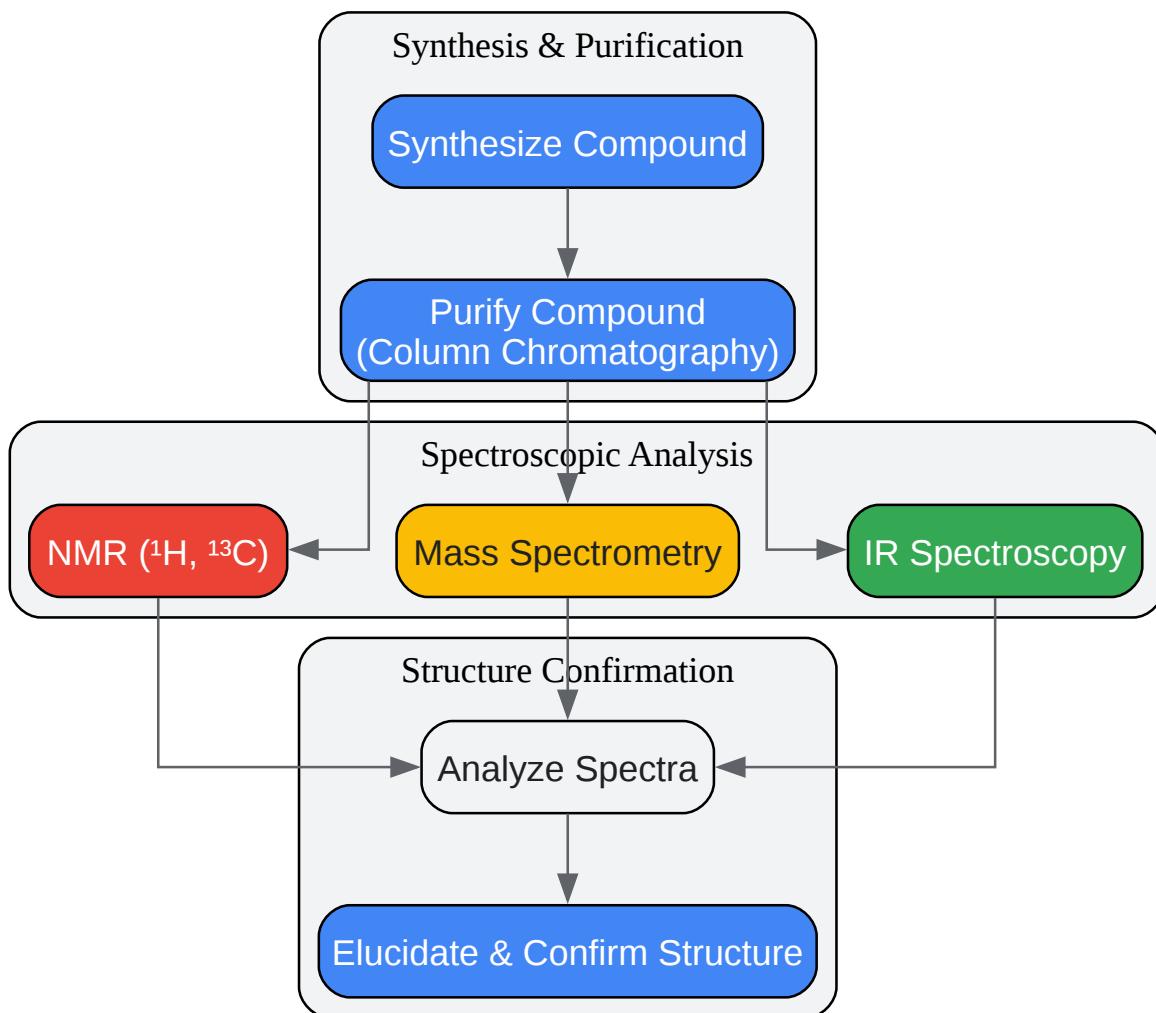
Proposed Synthesis and Experimental Protocols

A common and effective method for the synthesis of N-substituted aminopyrimidines is the nucleophilic aromatic substitution of a halopyrimidine.

Synthetic Scheme

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Cyclopropyl-pyrimidin-2-yl-amine**.


General Experimental Protocol for Synthesis

- Reaction Setup: To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add cyclopropylamine (1.2 eq) and a base, for instance, potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
- Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.
- Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure **Cyclopropyl-pyrimidin-2-yl-amine**.

Protocols for Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph.
- Infrared (IR) Spectroscopy: The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Logical Workflow for Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of the target compound.

In conclusion, while a definitive, experimentally verified set of spectroscopic data for **Cyclopropyl-pyrimidin-2-yl-amine** is not currently available in the public domain, this guide provides a robust, theoretically grounded prediction of its key spectral features. The outlined synthetic and analytical protocols offer a clear pathway for its preparation and comprehensive characterization, which would be essential for its use in research and development.

- To cite this document: BenchChem. [Spectroscopic Data for Cyclopropyl-pyrimidin-2-yl-amine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140677#spectroscopic-data-nmr-ms-ir-for-cyclopropyl-pyrimidin-2-yl-amine\]](https://www.benchchem.com/product/b140677#spectroscopic-data-nmr-ms-ir-for-cyclopropyl-pyrimidin-2-yl-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com